molecular formula C19H5F10NO B14333058 3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine CAS No. 105654-22-6

3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine

Cat. No.: B14333058
CAS No.: 105654-22-6
M. Wt: 453.2 g/mol
InChI Key: WNAAIINGVBLOLS-UHFFFAOYSA-N
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Description

3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine is a unique compound characterized by its oxaziridine ring and the presence of pentafluorophenyl groups

Preparation Methods

The synthesis of 3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of a suitable phenylhydroxylamine with a pentafluorophenyl ketone in the presence of an oxidizing agent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired oxaziridine ring .

Chemical Reactions Analysis

3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine is known to undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine has found applications in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various oxidation reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine exerts its effects is primarily through its ability to act as an oxidizing agent. The oxaziridine ring is highly reactive and can transfer oxygen to various substrates, facilitating oxidation reactions. The pentafluorophenyl groups enhance the compound’s stability and reactivity by electron-withdrawing effects, making it a powerful reagent in organic synthesis .

Comparison with Similar Compounds

Similar compounds to 3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine include other oxaziridines and fluorinated organic molecules. For example:

The uniqueness of this compound lies in its combination of the oxaziridine ring and pentafluorophenyl groups, which provide both stability and high reactivity, making it a versatile reagent in various chemical transformations.

Properties

CAS No.

105654-22-6

Molecular Formula

C19H5F10NO

Molecular Weight

453.2 g/mol

IUPAC Name

3,3-bis(2,3,4,5,6-pentafluorophenyl)-2-phenyloxaziridine

InChI

InChI=1S/C19H5F10NO/c20-9-7(10(21)14(25)17(28)13(9)24)19(30(31-19)6-4-2-1-3-5-6)8-11(22)15(26)18(29)16(27)12(8)23/h1-5H

InChI Key

WNAAIINGVBLOLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(O2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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